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Compound of Interest

Compound Name: Tributyrin

Cat. No.: B1683025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Butyrate, a short-chain fatty acid produced by the gut microbiota, is a promising therapeutic

agent due to its pleiotropic effects, including anti-inflammatory and anti-cancer properties.

However, its clinical utility is hampered by a short half-life and rapid metabolism. To overcome

these limitations, various butyrate prodrugs have been developed to improve its

pharmacokinetic profile and systemic delivery. This guide provides an objective comparison of

the pharmacokinetic profiles of different butyrate prodrugs, supported by experimental data.

Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of different butyrate

prodrugs based on a clinical study comparing Sodium Butyrate (NaB), Lysine Butyrate (LysB),

and Tributyrin (TB). All products delivered an equivalent of 786 mg of butyric acid.

Prodrug Cmax (µg/mL) Tmax (min)
AUC (0-210 min)
(µg/mL/min)

Sodium Butyrate

(NaB)
2.51 ± 4.13 22.5 ± 7.91 144 ± 214

Lysine Butyrate (LysB) 4.53 ± 7.56 20.0 ± 0.0 189 ± 306

Tributyrin (TB) 0.91 ± 1.65 51.5 ± 21.7 108 ± 190
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Data presented as Mean ± SD.[1]

Key Observations:

Higher Bioavailability with Butyrate Salts: Sodium Butyrate and Lysine Butyrate

demonstrated significantly greater bioavailability compared to Tributyrin, as indicated by

their higher Cmax and AUC values.[1]

Faster Absorption of Butyrate Salts: NaB and LysB reached peak plasma concentrations

(Tmax) more rapidly than TB.[1]

Lysine Butyrate Profile: LysB showed the highest peak concentration (Cmax) and area under

the curve (AUC), suggesting it may be the most efficient of the three for systemic butyrate

delivery.[1]

Older studies on Tributyrin in cancer patients receiving oral doses of 50 to 400 mg/kg/day

showed peak plasma butyrate concentrations between 0.25 and 3 hours, with levels ranging

from 0 to 0.45 mM.[2] Butyrate was undetectable in plasma by 5 hours after the dose.[2]

Another study with doses of 150 to 200 mg/kg three times daily resulted in a median butyrate

concentration of 52 µM.[3][4]

Other Butyrate Prodrugs:

Pivaloyloxymethyl butyrate (AN-9): This prodrug has a very short half-life of less than 2

minutes.[5] It was administered as an intravenous infusion in a clinical trial.[5][6]

O-butyryl-L-serine (SerBut): In mice, oral delivery of this serine-conjugated prodrug resulted

in butyrate levels in various organs that were several-fold higher than those achieved with

oral sodium butyrate.[7]

Experimental Protocols
The data for NaB, LysB, and TB was obtained from a randomized, three-arm, crossover clinical

trial involving ten healthy men (average age 29.1 ± 10.4 years).[1]

Study Design:

Each participant completed four visits: a screening visit and three testing visits.
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During each testing visit, participants received one of the three butyrate products (NaB,

LysB, or TB), with each product delivering a total of 786 mg of butyric acid.[1]

Blood samples were collected to measure serum butyrate concentrations at baseline (pre-

ingestion) and at 20, 45, 90, 150, and 210 minutes post-ingestion.[1]

Pharmacokinetic Analysis:

The pharmacokinetic parameters Cmax (maximum concentration), Tmax (time to maximum

concentration), and AUC (area under the curve from 0 to 210 minutes) were calculated from

the serum butyrate concentration-time data for each participant and each treatment.

Visualizations
Butyrate Signaling Pathways
Butyrate exerts its biological effects primarily through two main signaling pathways: the

inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors

(GPCRs).[8][9]
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Caption: Butyrate's dual signaling mechanisms.

Experimental Workflow for Pharmacokinetic Study
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The following diagram illustrates the workflow of the clinical study that compared the

pharmacokinetic profiles of NaB, LysB, and TB.
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Caption: Workflow of the comparative pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1683025?utm_src=pdf-custom-synthesis
https://www.journalofexerciseandnutrition.com/index.php/JEN/article/view/189
https://aacrjournals.org/clincancerres/article/4/3/629/7596/Phase-I-study-of-the-orally-administered-butyrate
https://pure.johnshopkins.edu/en/publications/clinical-and-pharmacologic-study-of-tributyrin-an-oral-butyrate-p-5/
https://pubmed.ncbi.nlm.nih.gov/12736763/
https://pubmed.ncbi.nlm.nih.gov/12736763/
https://aacrjournals.org/clincancerres/article/8/7/2142/289109/A-Phase-I-Study-of-Pivaloyloxymethyl-Butyrate-a
https://pubmed.ncbi.nlm.nih.gov/12114414/
https://pubmed.ncbi.nlm.nih.gov/12114414/
https://www.researchgate.net/figure/Signaling-through-G-protein-coupled-receptor-GPR-109A-by-butyrate-is-required-yet-not_fig5_320715562
https://pmc.ncbi.nlm.nih.gov/articles/PMC6333934/
https://en.wikipedia.org/wiki/Butyric_acid
https://www.benchchem.com/product/b1683025#comparing-the-pharmacokinetic-profiles-of-different-butyrate-prodrugs
https://www.benchchem.com/product/b1683025#comparing-the-pharmacokinetic-profiles-of-different-butyrate-prodrugs
https://www.benchchem.com/product/b1683025#comparing-the-pharmacokinetic-profiles-of-different-butyrate-prodrugs
https://www.benchchem.com/product/b1683025#comparing-the-pharmacokinetic-profiles-of-different-butyrate-prodrugs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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